molecular formula C10H10N2O2 B6616793 Cinnamoylurea CAS No. 5962-06-1

Cinnamoylurea

Cat. No. B6616793
CAS RN: 5962-06-1
M. Wt: 190.20 g/mol
InChI Key: JDVRHVFQVXJPIH-VOTSOKGWSA-N
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Description

Cinnamoylurea (also known as Cinnamoyl-L-alanine) is a type of organic compound found in nature. It is a key component in many plant-based products and is used in a variety of scientific and industrial applications. Cinnamoylurea has a wide range of properties and can be used in a variety of ways.

Scientific Research Applications

Pharmacological Activities and Molecular Targets

  • Phytochemistry and Pharmacology : Cinnamomum species contain bioactive compounds with antimicrobial, antidiabetic, antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. Preclinical studies suggest molecular mechanisms underlying these actions, with recent clinical studies supporting their pharmacological importance (Sharifi‐Rad et al., 2021).

  • Gastroprotective Effects : Cinnamomum tamala leaves exhibit significant gastroprotective activity, likely due to free radical scavenging activity, which was observed in experimental gastric ulcer models in rats (Eswaran et al., 2010).

  • Anticancer Potential : Cinnamic acid derivatives, including cinnamoylurea, have been explored for their anticancer properties. These compounds have been underutilized in medicinal research, despite their rich traditional use and observed antitumor efficacy (De et al., 2011).

  • Cardioprotective Properties : Cinnamic acid and cinnamic aldehyde from Cinnamomum cassia show cardioprotective effects in rat models of ischemic myocardial injury, attributed to anti-oxidative and anti-inflammatory properties, as well as increased nitric oxide (Song et al., 2013).

Chemical Synthesis and Applications

  • Synthesis in Ionic Liquid : A study demonstrated the synthesis of cinnamoyl thiourea derivatives in an ionic liquid, showing enhancements in reactivity, yield, and reaction rate (Xiao et al., 2007).

Traditional and Ethnobotanical Uses

  • Traditional Medicine and Ethnobotany : The genus Cinnamomum, including Cinnamoylurea sources, has traditional uses in medicine and is consumed as a spice. Pharmacological activities include antimicrobial, antioxidant, anti-inflammatory, antitumor, anti-diabetic, and immunoregulatory properties. The phytochemistry of the genus has been extensively studied, highlighting numerous chemical constituents (Wang et al., 2020).

Other Relevant Research

  • Antibacterial Effects : Cinnamomum species show significant antibacterial effects, especially against methicillin-resistant Staphylococcus aureus (MRSA), validating its traditional use in treating wound infections (Buru et al., 2014).

  • Antioxidant Activities : The antioxidant activities of Cinnamomum species have been confirmed, suggesting their potential as a source of natural antioxidants (Prasad et al., 2009).

properties

IUPAC Name

(E)-N-carbamoyl-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-10(14)12-9(13)7-6-8-4-2-1-3-5-8/h1-7H,(H3,11,12,13,14)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVRHVFQVXJPIH-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinnamoylurea

CAS RN

5962-06-1
Record name Urea, cinnamoyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005962061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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